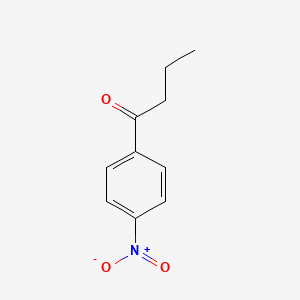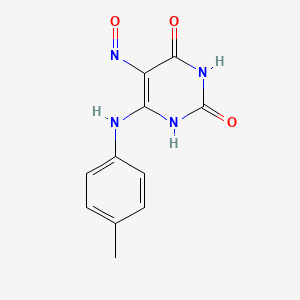
N'-cyclohexylidene-3-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-cyclohexylidene-3-methylbenzohydrazide is an organic compound with the molecular formula C14H18N2O It is a derivative of benzohydrazide, where the hydrazide group is bonded to a cyclohexylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-3-methylbenzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and cyclohexanone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of 3-methylbenzohydrazide and cyclohexanone in ethanol, followed by heating the mixture under reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-cyclohexylidene-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation can lead to the formation of cyclohexylidene-3-methylbenzohydrazide oxides.
Reduction: Reduction can produce cyclohexylidene-3-methylbenzylamines.
Substitution: Substitution reactions can yield various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N’-cyclohexylidene-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive hydrazides.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-cyclohexylidene-3-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways by binding to active sites or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-cyclohexylidene-4-methylbenzohydrazide
- N’-cyclohexylidene-4-methoxybenzohydrazide
- N’-cyclohexylidene-4-hydroxybenzohydrazide
Uniqueness
N’-cyclohexylidene-3-methylbenzohydrazide is unique due to the position of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological properties compared to its analogs .
Propriétés
Numéro CAS |
5117-11-3 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-(cyclohexylideneamino)-3-methylbenzamide |
InChI |
InChI=1S/C14H18N2O/c1-11-6-5-7-12(10-11)14(17)16-15-13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) |
Clé InChI |
IKGHARNWSOVCMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NN=C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



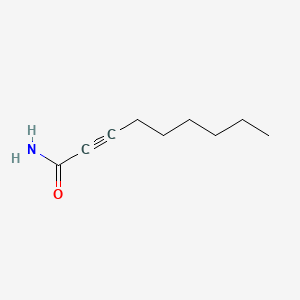
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
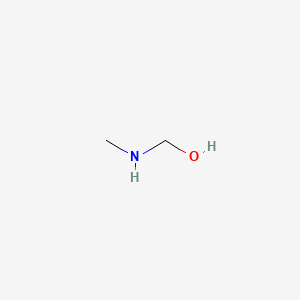
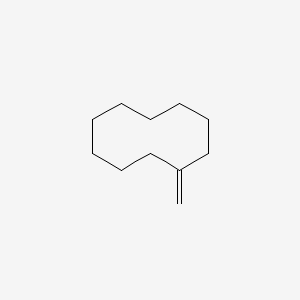
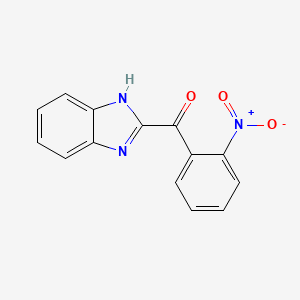
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
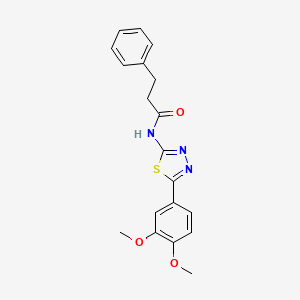
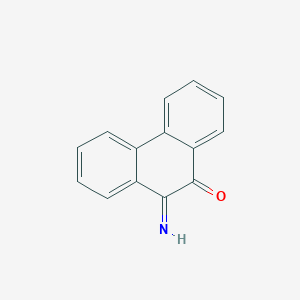
![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
